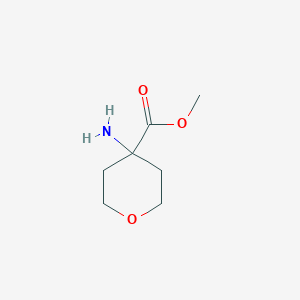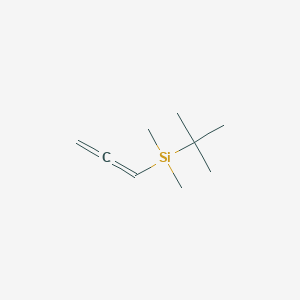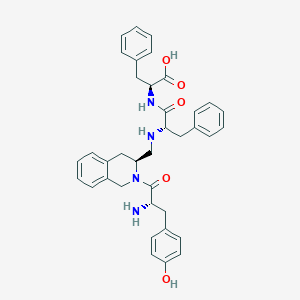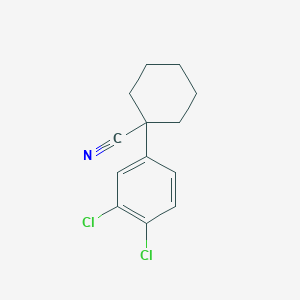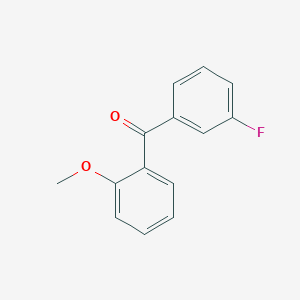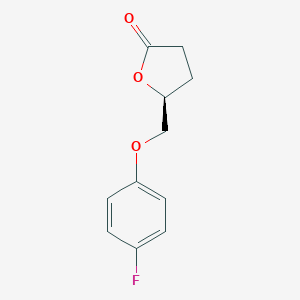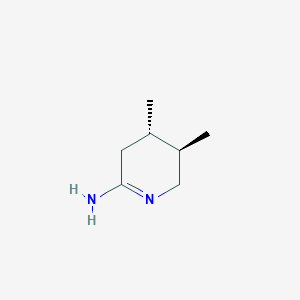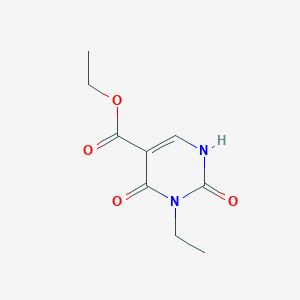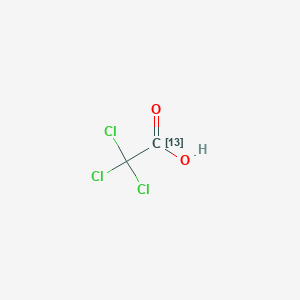
2,2,2-trichloroacetic acid
Overview
Description
Trichloroacetic acid-1-13C is a labeled compound where one of the carbon atoms in trichloroacetic acid is replaced with the carbon-13 isotope. This compound is used in various scientific research applications due to its unique properties. Trichloroacetic acid itself is a strong acid and a derivative of acetic acid, where all three hydrogen atoms of the methyl group are replaced by chlorine atoms .
Mechanism of Action
Target of Action
Trichloroacetic acid-1-13C, an analogue of acetic acid, is a strong acid where the three hydrogen atoms of the methyl group have all been replaced by chlorine atoms . It primarily targets macromolecules including proteins, DNA, and RNA . It is used as a precipitant in clinical chemistry and biochemistry .
Mode of Action
It is known that it interacts with its targets (proteins, dna, and rna) and causes precipitation . This interaction and the resulting changes are crucial for its use in biochemistry and clinical chemistry.
Result of Action
The primary result of Trichloroacetic acid-1-13C’s action is the precipitation of macromolecules such as proteins, DNA, and RNA . This property is utilized in various biochemical and clinical chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloroacetic acid-1-13C can be synthesized by the chlorination of acetic acid-1-13C in the presence of a suitable catalyst such as red phosphorus. The reaction involves the substitution of hydrogen atoms with chlorine atoms: [ \text{CH}_3\text{COOH-1-13C} + 3\text{Cl}_2 \rightarrow \text{CCl}_3\text{COOH-1-13C} + 3\text{HCl} ] Another method involves the oxidation of trichloroacetaldehyde-1-13C .
Industrial Production Methods
Industrial production of trichloroacetic acid typically involves the chlorination of acetic acid or its derivatives at elevated temperatures (140–160 °C) with catalysts such as calcium hypochlorite. The crude product is then purified through melt crystallization and further enhanced via centrifugation or additional recrystallization steps .
Chemical Reactions Analysis
Types of Reactions
Trichloroacetic acid-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and chloroform.
Reduction: It can be reduced to form dichloroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine gas for chlorination, oxygen for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve elevated temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include chloroform, dichloroacetic acid, and various substituted trichloroacetic acid derivatives .
Scientific Research Applications
Trichloroacetic acid-1-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a catalyst in organic synthesis and for studying reaction mechanisms.
Biology: Employed in protein precipitation and DNA/RNA extraction.
Medicine: Utilized in clinical chemistry for protein precipitation and as a cauterant in cosmetic treatments.
Industry: Applied in the production of herbicides and other chemical products
Comparison with Similar Compounds
Similar Compounds
Chloroacetic acid: Contains one chlorine atom.
Dichloroacetic acid: Contains two chlorine atoms.
Trifluoroacetic acid: Contains three fluorine atoms instead of chlorine.
Uniqueness
Trichloroacetic acid-1-13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. Its strong acidic nature and ability to precipitate macromolecules make it particularly valuable in biochemical and clinical applications .
Properties
IUPAC Name |
2,2,2-trichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBWRMUSHSURL-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565653 | |
| Record name | Trichloro(1-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173470-69-4 | |
| Record name | Trichloro(1-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 173470-69-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
